molecular formula C8H9BrN2O3S B6085663 methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate

methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate

Cat. No. B6085663
M. Wt: 293.14 g/mol
InChI Key: VSHIUJBPTYIVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate, also known as BrHMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BrHMPA is a thioester derivative of the nucleobase pyrimidine and is commonly used as a building block in the synthesis of various biologically active compounds.

Mechanism of Action

The exact mechanism of action of methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate is not fully understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophilic species such as metal ions or reactive intermediates in biological systems. This reaction can result in the formation of covalent bonds, leading to various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has been reported to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate has several advantages for lab experiments. It is readily available and easy to synthesize, making it a useful building block in the synthesis of various biologically active compounds. This compound is also stable under standard laboratory conditions and can be stored for extended periods without degradation.
However, this compound also has several limitations. It is relatively expensive compared to other building blocks, which can limit its use in large-scale synthesis. In addition, this compound can be toxic and should be handled with care.

Future Directions

There are several future directions for the use of methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate in scientific research. One potential application is in the development of new antiviral and anticancer agents. This compound can also be used as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound can be used as a ligand for the preparation of metal complexes, which can have various biological and catalytic applications.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its various applications. It is commonly used as a building block in the synthesis of various biologically active compounds and has been shown to exhibit antiviral, anticancer, and antibacterial activity. This compound has several advantages for lab experiments, but also has limitations that should be considered. There are several future directions for the use of this compound in scientific research, which can lead to the development of new and innovative applications.

Synthesis Methods

Methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate can be synthesized by reacting 5-bromo-4-hydroxy-6-methyl-2-pyrimidinethiol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

Methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate has been widely used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various biologically active compounds, such as antiviral, anticancer, and antibacterial agents. This compound can also be used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

properties

IUPAC Name

methyl 2-[(5-bromo-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3S/c1-4-6(9)7(13)11-8(10-4)15-3-5(12)14-2/h3H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIUJBPTYIVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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